molecular formula C9H17NO4 B2433598 6-(Diethoxymethyl)morpholin-3-one CAS No. 2309458-09-9

6-(Diethoxymethyl)morpholin-3-one

Cat. No. B2433598
CAS RN: 2309458-09-9
M. Wt: 203.238
InChI Key: PCXJHJAKORZECJ-UHFFFAOYSA-N
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Description

6-(Diethoxymethyl)morpholin-3-one is a compound used for pharmaceutical testing . It is a high-quality reference standard for accurate results .


Synthesis Analysis

The synthesis of morpholines, including this compound, has been a subject of research. The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described .


Molecular Structure Analysis

The molecular weight of this compound is 203.24 . Its IUPAC name is this compound and its InChI code is 1S/C9H17NO4/c1-3-12-9(13-4-2)7-5-10-8(11)6-14-7/h7,9H,3-6H2,1-2H3,(H,10,11) .

It is stored at room temperature .

Scientific Research Applications

Synthesis and Catalytic Properties

Synthesis of Chiral C/N-functionalized Morpholine Alcohols : A study explored the synthesis of chiral C/N-functionalized morpholine alcohols from enantiomerically pure serine. These alcohols were used to study their catalytic ligand properties in the asymmetric addition of diethylzinc to benzaldehyde. The presence of n-butyl lithium significantly enhanced the stereoselectivity, especially with ligands bearing geminal phenyl substituents, suggesting a potential in asymmetric catalysis applications (Dave & Sasaki, 2006).

Synthesis of Substituted Sulfamidates : A research focused on the synthesis of optically pure 3-hydroxymethylmorpholine building blocks and their sulfamidates. The efficient synthesis of these enantiomerically pure morpholine building blocks is crucial as morpholine is widely used in medicinal chemistry due to its unique physicochemical properties (Stojiljkovic et al., 2022).

Biological Applications

Apoptosis Induction in Lung Cancer Cells : Morpholin-3-one derivatives were studied for their effects on A549 lung cancer cells. The compounds induced apoptosis and elevated the levels of P53 and Fas proteins, two crucial regulators of cell growth and apoptosis. This study suggests the potential of morpholin-3-one derivatives as tools for elucidating the molecular mechanisms of lung cancer cell apoptosis and as candidates for anti-cancer drugs (He et al., 2007).

Chemical Synthesis and Properties

Synthesis of Bridged Bicyclic Morpholines : The study described the first synthesis of the morpholine derivative 3-oxa-6-azabicyclo[3.1.1]heptane (tosylate salt), an important building block in medicinal chemistry. The synthesis involves a seven-step sequence and showcases the compound's potential as a morpholine isostere due to its similar lipophilicity (Walker et al., 2012).

Synthesis of Morpholine Derivatives and Evaluation of Their Pharmacological Effects : Phencyclidine (PCP) derivatives, including new methoxy and hydroxy-methyl morpholine PCP derivatives, were synthesized and evaluated for their acute and chronic pain activities in rats. The findings indicated that these new synthesized PCP derivatives could diminish acute thermal and chronic chemical pains, highlighting their potential in pain management (Ahmadi et al., 2011).

Safety and Hazards

The safety data sheet for a similar compound, Morpholin-3-one, indicates that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

6-(diethoxymethyl)morpholin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-3-12-9(13-4-2)7-5-10-8(11)6-14-7/h7,9H,3-6H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXJHJAKORZECJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1CNC(=O)CO1)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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